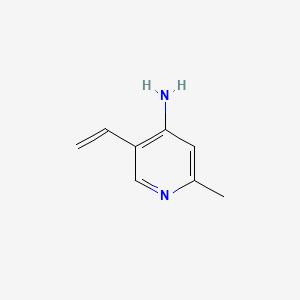

5-Ethenyl-2-methylpyridin-4-amine

Description

Properties

IUPAC Name |

5-ethenyl-2-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-3-7-5-10-6(2)4-8(7)9/h3-5H,1H2,2H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAUUQDWHVZIGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)C=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70663782 | |

| Record name | 5-Ethenyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183586-42-7 | |

| Record name | 5-Ethenyl-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70663782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethenyl-2-methylpyridin-4-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes 5-bromo-2-methylpyridin-3-amine as a starting material, which undergoes a palladium-catalyzed cross-coupling reaction with ethenylboronic acid under mild conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Ethenyl-2-methylpyridin-4-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 5-Ethyl-2-methylpyridin-4-amine.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

5-Ethenyl-2-methylpyridin-4-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 5-Ethenyl-2-methylpyridin-4-amine involves its interaction with specific molecular targets. The ethenyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

4-Ethenylpyridin-2-amine (CAS 681821-45-4)

- Structure : Amine at position 2, ethenyl at position 4.

- Molecular Formula : C₇H₈N₂ (vs. C₈H₁₀N₂ for the target compound).

- Key Differences : The ethenyl group’s position (4 vs. 5) and the absence of a methyl group in this compound result in distinct electronic and steric profiles. The amine at position 2 may alter hydrogen-bonding capabilities compared to the target’s amine at position 4 .

2-Methoxy-5-methylpyridin-4-amine (CAS 1260663-96-4)

- Structure : Methoxy (-OCH₃) at position 2, methyl at position 5, amine at position 4.

- Molecular Weight : 138.17 g/mol (vs. ~138.18 g/mol for the target compound, assuming similar substituents).

- Key Differences : The methoxy group is electron-withdrawing, contrasting with the electron-donating methyl group in the target. This affects reactivity, such as nucleophilic substitution or acid-base behavior .

2-Chloro-4-methylpyrimidin-5-amine

- Structure : Pyrimidine ring (two nitrogen atoms) with chloro at position 2, methyl at position 4, and amine at position 5.

- The chloro group’s strong electron-withdrawing nature contrasts with the ethenyl group’s π-electron contribution, influencing aromatic electrophilic substitution pathways .

Data Table: Comparative Analysis of Pyridine/Pyrimidine Derivatives

Research Findings and Discussion

- Substituent Position Effects : The amine group’s position (4 vs. 2) significantly alters hydrogen-bonding networks and intermolecular interactions, impacting crystallization and solubility .

- Electronic Effects : Ethenyl groups enhance π-π stacking in pyridines, whereas methoxy or chloro groups modify electrophilic aromatic substitution kinetics .

- Ring System Differences : Pyrimidines (e.g., 2-Chloro-4-methylpyrimidin-5-amine) exhibit greater polarity and hydrogen-bonding capacity than pyridines, broadening their utility in drug design .

Biological Activity

5-Ethenyl-2-methylpyridin-4-amine, a pyridine derivative, has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antiproliferative properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring with an ethenyl group at the 5-position and a methyl group at the 2-position. This structure is significant as it influences the compound's interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The compound's mechanism of action involves disrupting bacterial cell membranes, leading to cell lysis.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings indicate that the compound could serve as a lead for developing new antimicrobial agents, particularly against multi-drug resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anticancer properties. Its efficacy was tested against several cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer). The compound showed promising results with the following IC50 values:

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 10.5 |

| A549 | 15.3 |

| MDA-MB-231 | 12.8 |

The mechanism underlying its anticancer activity appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways associated with cell survival and death .

Antiproliferative Activity

The antiproliferative effects of this compound were further evaluated in a series of experiments. The compound's structural characteristics were correlated with its biological activity, revealing that modifications to the pyridine ring could enhance potency. Notably, the presence of hydroxyl (-OH) groups was found to improve antiproliferative activity significantly.

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that compounds with additional functional groups exhibited lower IC50 values:

| Compound | IC50 Value (µM) |

|---|---|

| Base Compound (this compound) | 15.0 |

| Hydroxyl Derivative | 7.5 |

| Acetylated Derivative | 20.0 |

These results suggest that specific modifications can enhance the biological efficacy of pyridine derivatives .

Case Studies

- Case Study on Anticancer Efficacy : A recent study investigated the effect of this compound on human cancer cell lines. The results indicated a significant decrease in cell viability, particularly in breast cancer cells, where the compound induced apoptosis through caspase activation pathways.

- Case Study on Antimicrobial Resistance : Another research focused on the compound's potential to combat antibiotic-resistant strains of bacteria. The findings revealed that it effectively inhibited growth in resistant strains, suggesting its utility in developing novel treatments for resistant infections.

Q & A

Q. What are the established synthetic routes for 5-Ethenyl-2-methylpyridin-4-amine, and how are reaction conditions optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step protocols, such as nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting a halogenated pyridine precursor with methylamine derivatives under basic conditions (e.g., K₂CO₃ in DMF) at controlled temperatures (60–80°C) .

- Cross-coupling : Using palladium catalysts (e.g., Suzuki-Miyaura coupling) to introduce the ethenyl group .

Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting parameters like temperature, solvent polarity, and catalyst loading. Final purification employs column chromatography or recrystallization .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and molecular structure (e.g., ethenyl protons at δ 5.2–5.8 ppm, pyridine ring protons at δ 7.0–8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 149.1).

- X-ray Crystallography : Resolves bond angles and crystal packing, confirming planarity of the pyridine ring and spatial arrangement of substituents .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from differences in:

- Purity : Use HPLC (>95% purity threshold) to eliminate impurities affecting bioactivity .

- Structural analogs : Compare activities of derivatives (e.g., methyl vs. trifluoromethyl substituents) via structure-activity relationship (SAR) studies .

- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and solvent controls) to reduce variability .

- Computational modeling : Perform molecular docking to predict binding affinities to target proteins (e.g., kinases) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the pyridine ring .

- Transition State Modeling : Simulate reaction pathways (e.g., SNAr mechanisms) using software like Gaussian or ORCA .

- Solvent Effects : Apply PCM (Polarizable Continuum Model) to assess solvent polarity impacts on reaction kinetics .

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

- Methodological Answer : A 2³ factorial design tests three variables (e.g., temperature, catalyst loading, solvent ratio) at two levels:

| Variable | Low Level | High Level |

|---|---|---|

| Temperature | 60°C | 80°C |

| Catalyst Loading | 1 mol% | 3 mol% |

| Solvent (DMF:H₂O) | 9:1 | 7:3 |

| Analyze interactions using ANOVA to identify significant factors affecting yield . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.